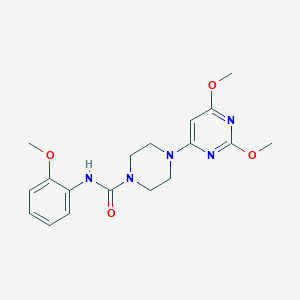

4-(2,6-dimethoxypyrimidin-4-yl)-N-(2-methoxyphenyl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

4-(2,6-dimethoxypyrimidin-4-yl)-N-(2-methoxyphenyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O4/c1-25-14-7-5-4-6-13(14)19-18(24)23-10-8-22(9-11-23)15-12-16(26-2)21-17(20-15)27-3/h4-7,12H,8-11H2,1-3H3,(H,19,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRUAHISDILAENE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=CC(=NC(=N3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-dimethoxypyrimidin-4-yl)-N-(2-methoxyphenyl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrimidine ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines.

Substitution on the pyrimidine ring: Methoxy groups are introduced to the pyrimidine ring via nucleophilic substitution reactions.

Formation of the piperazine ring: The piperazine ring is synthesized through cyclization reactions involving diamines.

Coupling of the pyrimidine and piperazine rings: The pyrimidine and piperazine rings are coupled using a carboxamide linkage, typically through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-dimethoxypyrimidin-4-yl)-N-(2-methoxyphenyl)piperazine-1-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.

Scientific Research Applications

4-(2,6-dimethoxypyrimidin-4-yl)-N-(2-methoxyphenyl)piperazine-1-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

Biology: It is used in biological research to study its effects on cellular processes and pathways.

Materials Science: The compound is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(2,6-dimethoxypyrimidin-4-yl)-N-(2-methoxyphenyl)piperazine-1-carboxamide involves its interaction with molecular targets such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal or biological research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Carboxamide Derivatives with Aryl Substituents

N-(2,6-Dimethoxypyrimidin-4-yl)-4-(3-(Aryl)Thioureido)Benzenesulfonamides ()

- Structure : Replaces the 2-methoxyphenyl carboxamide with a benzenesulfonamide-thioureido group.

- Activity : These fluorinated derivatives exhibit antimicrobial and anticancer activity, attributed to the sulfonamide-thioureido substituent’s ability to disrupt microbial membranes or inhibit cancer cell proliferation. The 2,6-dimethoxypyrimidine group likely enhances DNA intercalation or enzyme inhibition .

- Key Difference: The absence of a sulfonamide in the target compound may reduce antimicrobial efficacy but improve selectivity for non-microbial targets.

N-(2-Methoxyphenyl)-4-((4-Oxo-3,4-Dihydroquinazolin-2-yl)Methyl)Piperazine-1-Carboxamide (A16, )

- Structure: Substitutes the 2,6-dimethoxypyrimidine with a quinazolinone-methyl group.

- Activity: A16 and analogs are PARP inhibitors (PARPi) with efficacy in primary PARPi-resistant cell lines. The quinazolinone group facilitates NAD+ mimicry, critical for PARP binding .

- Key Difference : The target compound’s dimethoxypyrimidine group may shift selectivity away from PARP toward kinases or other pyrimidine-binding targets.

Piperazine Derivatives with Receptor-Targeting Substituents

p-MPPI and p-MPPF ()

- Structure : Both feature a 4-(2-methoxyphenyl)piperazine core but replace the carboxamide with a benzamido-ethyl group.

- The iodinated (p-MPPI) and fluorinated (p-MPPF) benzamido groups enhance receptor binding and brain penetration .

- Key Difference : The target compound’s carboxamide linkage and pyrimidine substituent may reduce blood-brain barrier permeability but improve peripheral receptor modulation.

BCTC ()

- Structure : Contains a 4-(3-chloropyridin-2-yl)piperazine-carboxamide with a tert-butylphenyl group.

- Activity : Potent TRPM8 inhibitor used in pain management. The chloropyridine and tert-butyl groups are critical for TRPM8 channel blockade .

- Key Difference : The target compound’s dimethoxypyrimidine may confer selectivity for lipid-modifying enzymes (e.g., DGAT1) over ion channels.

Piperazine-Carboxamide Derivatives in Enzyme Inhibition

JNJ Compound A ()

- Structure: Features a 4-(4-{[(4-methoxyphenyl)acetyl]amino}phenyl)piperazine-carboxamide with dichlorophenyl and pyrrolidinylmethyl groups.

- Activity: DGAT1-selective inhibitor with nanomolar potency. The dichlorophenyl group enhances hydrophobic interactions with the enzyme’s active site .

- Key Difference : The target compound’s dimethoxypyrimidine may reduce DGAT1 affinity but increase solubility due to methoxy groups.

CPIPC Analogs ()

- Structure : 4-(5-chloropyridin-2-yl)piperazine-carboxamides with indazole/indole substituents.

- Activity: Partial TRPV1 agonists with antinociceptive effects. The chloropyridine group is essential for TRPV1 activation .

- Key Difference : The dimethoxypyrimidine in the target compound may shift activity toward anti-inflammatory or antiproliferative pathways.

Structural and Pharmacological Insights

Table 1: Comparative Analysis of Key Compounds

Biological Activity

The compound 4-(2,6-dimethoxypyrimidin-4-yl)-N-(2-methoxyphenyl)piperazine-1-carboxamide is a novel piperazine derivative that has garnered attention for its potential biological activities, particularly in the realm of neuropharmacology. This article delves into the biological activity of this compound, focusing on its interactions with serotonergic receptors, antidepressant-like effects, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 356.42 g/mol. The structure consists of a piperazine ring substituted with a pyrimidine moiety and methoxyphenyl groups, which are believed to contribute to its biological activity.

1. Serotonergic Receptor Affinity

Research indicates that derivatives of N-(2-methoxyphenyl)piperazine exhibit significant affinity towards various serotonergic receptors, including:

- 5-HT1A

- 5-HT6

- 5-HT7

In a study evaluating the binding affinities of several compounds, the most promising derivatives demonstrated Ki values (inhibition constant) less than 1 nm for the 5-HT1A receptor, indicating a strong binding affinity .

2. Antidepressant-Like Activity

The compound's antidepressant-like effects were assessed using the tail suspension test in mice. Results showed that at a dosage of 2.5 mg/kg body weight (i.p.), the compound exhibited significant antidepressant activity, outperforming imipramine (5 mg/kg) in efficacy . This suggests that the compound may influence serotonergic pathways beneficially.

3. Sedative Effects and Neurotoxicity

In addition to its antidepressant properties, the compound demonstrated sedative effects at an effective dose (ED50) of 17.5 mg/kg in locomotor tests. However, it also exhibited neurotoxic effects at higher doses (TD50 = 53.2 mg/kg), necessitating careful consideration of its therapeutic window .

Table 1: Summary of Biological Activities

The antidepressant effects are likely mediated through the modulation of serotonergic signaling pathways. The strong binding affinity to the 5-HT1A receptor suggests that this compound could enhance serotonergic neurotransmission, which is often dysregulated in depression .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing 4-(2,6-dimethoxypyrimidin-4-yl)-N-(2-methoxyphenyl)piperazine-1-carboxamide?

- Methodological Answer : Synthesis typically involves multi-step reactions:

- Step 1 : Preparation of the piperazine core via nucleophilic substitution using 1-(2,6-dimethoxypyrimidin-4-yl)piperazine.

- Step 2 : Coupling with 2-methoxyphenyl isocyanate or carbamoyl chloride under basic conditions (e.g., triethylamine in dichloromethane).

- Key Conditions : Temperature control (0–25°C), anhydrous solvents, and catalysts like DMAP for amide bond formation. Purification via column chromatography (silica gel, eluent: 5–10% methanol/dichloromethane) .

- Challenges : Avoiding hydrolysis of the methoxy groups and minimizing byproducts during coupling.

Q. Which analytical techniques are essential for characterizing this compound, and how are they applied?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons from the pyrimidine and phenyl groups).

- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) using a C18 column and acetonitrile/water gradient.

- Mass Spectrometry (HRMS) : Determines molecular weight (e.g., [M+H]⁺ expected at m/z 428.18).

- X-ray Crystallography : Resolves stereochemistry (if applicable) .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations predict the compound’s interaction with neurotransmitter receptors?

- Methodological Answer :

- Target Selection : Prioritize receptors like dopamine D3 or serotonin receptors due to structural similarity to known ligands (e.g., trazodone analogs) .

- Docking Workflow : Use AutoDock Vina to model binding poses, focusing on hydrogen bonding with the pyrimidine ring and hydrophobic interactions via methoxyphenyl groups.

- Validation : Compare results with experimental binding assays (e.g., radioligand displacement) to refine scoring functions .

Q. What strategies resolve discrepancies in reported biological activity data across studies?

- Methodological Answer :

- Data Triangulation : Cross-reference receptor affinity data (IC₅₀/Ki) from independent assays (e.g., functional cAMP assays vs. radioligand binding).

- Structural Analysis : Investigate protonation states (e.g., piperazine nitrogen pKa ~8.5) affecting membrane permeability .

- Meta-Analysis : Use tools like ChemBL to identify trends in SAR for similar piperazine-carboxamides .

Q. How does modifying the methoxy substituents impact the compound’s pharmacokinetic profile?

- Methodological Answer :

- In Vitro Studies : Assess metabolic stability using liver microsomes (human/rat) to identify demethylation hotspots.

- SAR Table :

| Substituent Position | Modification | Half-life (h) | LogP |

|---|---|---|---|

| 2,6-(OCH₃) Pyrimidine | Deoxygenation | 1.2 → 0.8 | 2.1 → 3.4 |

| 2-OCH₃ Phenyl | Fluorination (2-F) | 1.5 → 2.3 | 2.8 → 2.5 |

- Rational Design : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic resistance .

Q. What in silico and experimental approaches validate the compound’s selectivity for specific kinase targets?

- Methodological Answer :

- Kinase Profiling : Use panels (e.g., Eurofins KinaseProfiler) to screen 100+ kinases.

- MD Simulations : Analyze binding pocket flexibility (RMSD <2.0 Å) over 100 ns trajectories.

- Off-Target Mitigation : Apply pharmacophore models to exclude kinases with conserved ATP-binding motifs .

Data Contradiction Analysis

Q. How to address conflicting solubility data in polar vs. nonpolar solvents?

- Methodological Answer :

- Solubility Table :

| Solvent | Solubility (mg/mL) | Source |

|---|---|---|

| DMSO | 25.8 ± 1.2 | |

| Ethanol | 4.3 ± 0.5 | |

| Hexane | <0.1 |

- Resolution : Conduct potentiometric titration to measure pH-dependent solubility (pKa ~7.4 for piperazine). Use co-solvents (e.g., PEG-400) for in vivo formulations .

Tables for Key Methodologies

Q. Table 1: Analytical Techniques and Applications

| Technique | Application | Reference |

|---|---|---|

| ¹H NMR | Confirms methoxy and aryl protons | |

| HPLC-PDA | Purity assessment (>95%) | |

| HRMS | Molecular ion verification |

Q. Table 2: Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | Prevents decomposition |

| Solvent | Anhydrous DCM/THF | Enhances coupling |

| Catalyst | DMAP (5 mol%) | Accelerates amide formation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.